![molecular formula C22H26N4O3 B15201128 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The pyrazolylbenzamide core and 2-(dimethylamino)ethanol.
Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride.
Procedure: The pyrazolylbenzamide core is reacted with 2-(dimethylamino)ethanol in the presence of thionyl chloride under reflux. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide typically involves multiple steps
-
Preparation of Pyrazolylbenzamide Core
Starting Materials: 1,5-dimethyl-3-oxo-2-phenylpyrazole and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The benzoyl chloride is added dropwise to a solution of 1,5-dimethyl-3-oxo-2-phenylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification to obtain the pyrazolylbenzamide core.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethoxy group.
Aplicaciones Científicas De Investigación
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its pharmacological properties
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminoethoxy group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The pyrazolylbenzamide core can interact with active sites of enzymes, inhibiting or activating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: A related compound with similar functional groups but lacking the pyrazolylbenzamide core.
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide: A compound with the pyrazolylbenzamide core but without the dimethylaminoethoxy group.
Uniqueness
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide is unique due to the combination of its functional groups. The presence of both the dimethylaminoethoxy group and the pyrazolylbenzamide core imparts distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets, making it versatile for various applications.
Propiedades
Fórmula molecular |
C22H26N4O3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27) |
Clave InChI |
MIHXZJHZTJPSLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


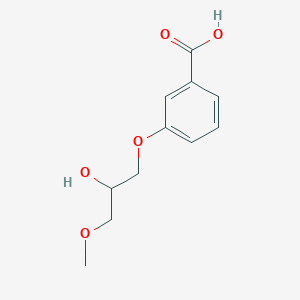
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
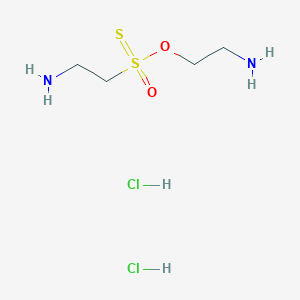
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
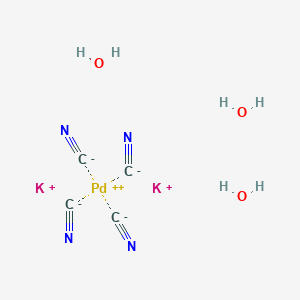
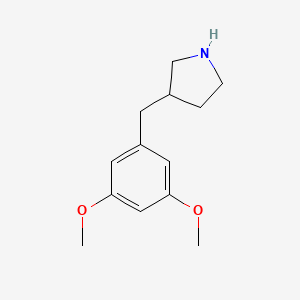


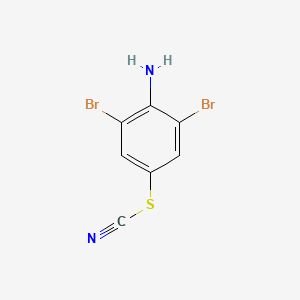

![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
